molecular formula C14H23NO4 B13639483 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}aceticacid

Cat. No.: B13639483
M. Wt: 269.34 g/mol
InChI Key: ZUGAMSIUFNQVNJ-UHFFFAOYSA-N
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Description

2-{Bicyclo[221]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butoxycarbonyl-protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid typically involves the following steps:

    Formation of the Bicyclic Structure: The bicyclo[2.2.1]heptane core can be synthesized through a Diels-Alder reaction between cyclopentadiene and ethylene.

    Introduction of the Amino Group: The amino group is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated derivative of the bicyclic compound.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Carboxylation: The final step involves the carboxylation of the intermediate to form the acetic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the protection and carboxylation steps to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions, allowing for further substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid or trifluoroacetic acid, are used for deprotection.

Major Products

    Oxidation: Formation of ketones or alcohols.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its unique structure and reactivity.

    Biological Studies: Investigated for its interactions with biological molecules and potential as a drug candidate.

    Industrial Applications: Used in the production of polymers and other materials due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can influence the binding affinity and specificity to molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-{Bicyclo[2.2.1]heptan-2-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid: Similar structure but with a different position of the bicyclic ring.

    Bicyclo[2.2.1]heptane-2-carboxylic acid: Lacks the amino group and tert-butoxycarbonyl protection.

    Bicyclo[2.2.1]heptan-2-one: Contains a ketone group instead of the amino acid derivative.

Uniqueness

2-{Bicyclo[2.2.1]heptan-1-yl}-2-{[(tert-butoxy)carbonyl]amino}acetic acid is unique due to the combination of its bicyclic structure and the presence of a tert-butoxycarbonyl-protected amino group. This combination provides both stability and reactivity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

2-(1-bicyclo[2.2.1]heptanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

InChI

InChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-10(11(16)17)14-6-4-9(8-14)5-7-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,17)

InChI Key

ZUGAMSIUFNQVNJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C(=O)O)C12CCC(C1)CC2

Origin of Product

United States

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